N-(1H-pyrazol-4-yl)cyclopropanecarboxamide
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Overview
Description
N-(1H-pyrazol-4-yl)cyclopropanecarboxamide: is a heterocyclic compound featuring a pyrazole ring attached to a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of appropriate precursors under controlled conditions.
Direct C-H Arylation: Another method involves the direct C-H arylation of pyrazole with cyclopropane carboxamide derivatives.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclopropane ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and bases.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents .
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological pathways is of particular interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science applications. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds like 1H-pyrazole-4-carboxamide share structural similarities but differ in their functional groups and reactivity.
Cyclopropane Carboxamides: These compounds have a similar cyclopropane ring but may lack the pyrazole moiety, leading to different chemical and biological properties.
Uniqueness: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is unique due to the combination of the pyrazole ring and the cyclopropane carboxamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(1H-pyrazol-4-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7(5-1-2-5)10-6-3-8-9-4-6/h3-5H,1-2H2,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKQOKYRLPPAES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CNN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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